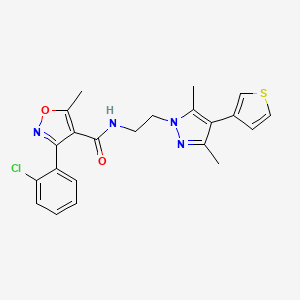

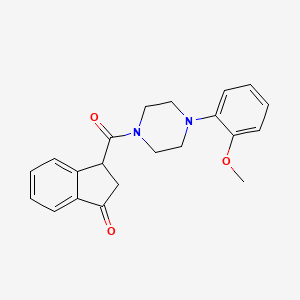

1-(4-ethoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(4-ethoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide and related compounds involves multistep chemical reactions, starting from basic organic or inorganic substrates. A practical method for synthesizing a related compound, an orally active CCR5 antagonist, involves esterification followed by a Claisen type reaction and Suzuki−Miyaura coupling, showcasing the compound's complex synthesis route and the adaptability of its chemical structure for therapeutic purposes (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using nuclear magnetic resonance (NMR) and X-ray diffraction techniques, as seen in the synthesis of similar heterocyclic compounds (Abdel-Wahab et al., 2023). These techniques validate the structural integrity and confirm the expected chemical composition of synthesized compounds.

Chemical Reactions and Properties

The triazole ring, a core component of these compounds, participates in various chemical reactions, including click chemistry, which is a powerful tool for constructing complex molecular architectures efficiently. An example of this is the synthesis of fully substituted 1,2,3-triazoles through a base-mediated reaction, demonstrating the versatile reactivity of the triazole ring (Chen et al., 2010).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Some novel triazole derivatives, including compounds structurally related to the one , have been synthesized and evaluated for their antimicrobial activities. These studies highlight the potential of such compounds in developing new antimicrobial agents. For example, Bektaş et al. (2007) synthesized various triazole derivatives and tested them for antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms. This research underscores the significance of triazole derivatives in the search for new antimicrobial solutions Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules.

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

The compound falls within a category of chemicals that can be synthesized through innovative methods such as palladium-catalyzed oxidative cyclization-alkoxycarbonylation. Bacchi et al. (2005) explored this technique to produce various heterocyclic derivatives, demonstrating the versatility of such compounds in synthetic organic chemistry Bacchi, A., Costa, M., Della Ca’, N., Gabriele, B., Salerno, G., & Cassoni, S. (2005). The Journal of organic chemistry.

Practical Synthesis for Medicinal Chemistry

Triazole derivatives, including those structurally related to the mentioned compound, have been developed for their potential medicinal chemistry applications. Ikemoto et al. (2005) described a practical method for synthesizing an orally active CCR5 antagonist, highlighting the importance of such compounds in therapeutic drug development Ikemoto, T., Ito, T., Nishiguchi, A., Miura, S., & Tomimatsu, K. (2005). Organic Process Research & Development.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-3-23-14-8-6-13(7-9-14)21-12(2)16(19-20-21)17(22)18-11-15-5-4-10-24-15/h6-9,15H,3-5,10-11H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSXNMZMXWPSDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3CCCO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2490072.png)

![3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B2490075.png)

![(3-Bromo-2-methylphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490078.png)

![7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2490079.png)

![3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2490080.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2490087.png)

![6-Oxaspiro[2.5]octane-5,7-dione](/img/structure/B2490093.png)